molecular formula C14H22N2O4S B4448194 3-[(butylamino)sulfonyl]-N-(2-methoxyethyl)benzamide

3-[(butylamino)sulfonyl]-N-(2-methoxyethyl)benzamide

Cat. No.: B4448194
M. Wt: 314.40 g/mol
InChI Key: DIIIZWNPHVOBJY-UHFFFAOYSA-N
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Description

3-[(butylamino)sulfonyl]-N-(2-methoxyethyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(butylamino)sulfonyl]-N-(2-methoxyethyl)benzamide typically involves the reaction of 3-sulfonyl chloride with butylamine, followed by the introduction of the N-(2-methoxyethyl) group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(butylamino)sulfonyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

3-[(butylamino)sulfonyl]-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(butylamino)sulfonyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide
  • 3-[(butylamino)sulfonyl]-N-(2-chloroethyl)benzamide

Uniqueness

3-[(butylamino)sulfonyl]-N-(2-methoxyethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to its analogs, it may offer distinct advantages in terms of stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

3-(butylsulfamoyl)-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-3-4-8-16-21(18,19)13-7-5-6-12(11-13)14(17)15-9-10-20-2/h5-7,11,16H,3-4,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIIZWNPHVOBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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